molecular formula C14H28N7O15P3-2 B564017 adenosine 5/'-triphosphate di(monoethanolammonium) salt CAS No. 102185-19-3

adenosine 5/'-triphosphate di(monoethanolammonium) salt

Cat. No.: B564017
CAS No.: 102185-19-3
M. Wt: 627.333
InChI Key: AKTGPTCNXMFMPQ-IDIVVRGQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 5/'-triphosphate di(monoethanolammonium) salt, also known as this compound, is a useful research compound. Its molecular formula is C14H28N7O15P3-2 and its molecular weight is 627.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102185-19-3

Molecular Formula

C14H28N7O15P3-2

Molecular Weight

627.333

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;1-hydroxyethylazanium

InChI

InChI=1S/C10H16N5O13P3.2C2H7NO/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;2*1-2(3)4/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);2*2,4H,3H2,1H3/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

AKTGPTCNXMFMPQ-IDIVVRGQSA-L

SMILES

CC([NH3+])O.CC([NH3+])O.C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Synonyms

adenosine 5/'-triphosphate di(monoethanolammonium) salt

Origin of Product

United States

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